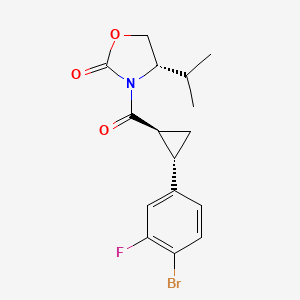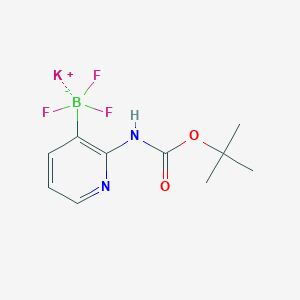
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro-substituted phenyl ring, a methoxymethoxy group, and a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and methoxymethyl chloride.
Formation of Methoxymethoxy Group: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is protected by reacting with methoxymethyl chloride in the presence of a base such as sodium hydride to form 5-chloro-2-(methoxymethoxy)benzaldehyde.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced sulfoxides or sulfones.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-methylphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethoxy group.
(5-Chloro-2-(methoxymethoxy)phenyl)(ethyl)sulfane: Similar structure but with an ethylsulfane group instead of methylsulfane.
Uniqueness
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both the methoxymethoxy and methylsulfane groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11ClO2S |
|---|---|
Peso molecular |
218.70 g/mol |
Nombre IUPAC |
4-chloro-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-8-4-3-7(10)5-9(8)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
CCLWVDKBRJJYJX-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)









